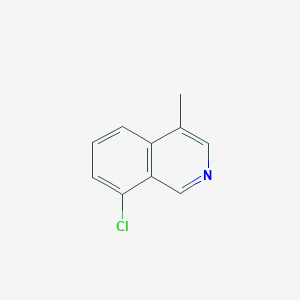

8-Chloro-4-methylisoquinoline

描述

Historical Context and Evolution of Isoquinoline (B145761) Chemistry

The journey of isoquinoline chemistry began in the late 19th century. Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. wikipedia.orgnumberanalytics.com A more efficient isolation method was later developed in 1914 by Weissgerber, who utilized selective extraction based on the fact that isoquinoline is more basic than quinoline (B57606). wikipedia.org

The synthesis of isoquinolines has a rich history, with the first reported synthesis by Gabriel in 1886. numberanalytics.com Since then, a variety of methods have been established, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz–Fritsch reaction. wikipedia.orgnumberanalytics.com These classical methods often relied on electrophilic aromatic substitution, which limited their application to electron-rich starting materials. nih.gov Over the years, significant advancements have led to the development of new reagents, catalysts, and reaction conditions, including the use of transition metal catalysis and microwave-assisted synthesis, greatly expanding the scope and efficiency of isoquinoline synthesis. numberanalytics.comnumberanalytics.comresearchgate.net

Importance of Substituted Isoquinolines in Organic Synthesis and Material Science

Substituted isoquinolines are pivotal building blocks in organic synthesis and have found a wide array of applications. researchgate.net They serve as crucial intermediates in the creation of complex molecules, including a multitude of bioactive compounds with significant medicinal properties. researchgate.net The ability to modify the isoquinoline nucleus allows for the generation of compounds with diverse biological activities. numberanalytics.com

In the realm of material science, isoquinoline derivatives have been explored for their potential in developing advanced materials. amerigoscientific.com Their unique electronic and photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com Isoquinoline-based polymers and copolymers have been investigated for creating conductive materials and sensors. amerigoscientific.com Furthermore, these derivatives are utilized as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. amerigoscientific.com

Specific Focus on the 8-Chloro-4-methylisoquinoline Scaffold: Research Landscape

The this compound scaffold is a specific derivative of isoquinoline that has garnered attention in chemical research. Its structure is characterized by a chlorine atom at the 8-position and a methyl group at the 4-position of the isoquinoline ring system.

While specific research on this compound itself is not extensively detailed in the provided results, the broader context of substituted isoquinolines suggests its potential as a valuable intermediate in synthetic chemistry. The presence of both a chloro and a methyl substituent offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of more complex molecules. For instance, the chlorine atom can be a site for nucleophilic substitution reactions.

The study of substituted isoquinolines continues to be an active area of research, driven by their potential applications in various scientific fields. The unique substitution pattern of this compound makes it a compound of interest for further exploration in the synthesis of novel chemical entities.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2120112-95-8 | C₁₀H₈ClN | 177.63 |

| 1-Chloro-4-methylisoquinoline | 24188-78-1 | C₁₀H₈ClN | 177.63 |

| 8-Chloro-2-methylquinoline (B1584612) | 3033-82-7 | C₁₀H₈ClN | 177.63 |

| 8-Chloro-7-methylisoquinoline | 61563-29-9 | C₁₀H₈ClN | 177.63 |

| 8-Methylisoquinoline | 62882-00-2 | C₁₀H₉N | 145.19 |

| Isoquinoline | 119-65-3 | C₉H₇N | 129.16 |

| Quinoline | 91-22-5 | C₉H₇N | 129.16 |

Structure

3D Structure

属性

IUPAC Name |

8-chloro-4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCUKERNERYEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Methodologies for 8 Chloro 4 Methylisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 8-Chloro-4-methylisoquinoline in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the atomic arrangement and connectivity can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H-NMR spectrum of this compound is expected to show distinct signals for the methyl group protons and the aromatic protons on the isoquinoline (B145761) core. The methyl protons (at position 4) would appear as a sharp singlet, typically in the upfield region (δ 2.5–3.0 ppm). The aromatic protons would resonate further downfield (δ 7.0–9.5 ppm), with their exact chemical shifts and coupling patterns (doublets, triplets, etc.) being determined by their position relative to the nitrogen atom, the chloro group, and the methyl group. For example, the proton at position 1 (H-1) is expected to be a singlet, significantly influenced by the adjacent nitrogen. The protons on the chlorinated benzene (B151609) ring (H-5, H-6, H-7) would form a distinct pattern based on their spin-spin coupling.

Expected ¹H-NMR Chemical Shifts for this compound (in CDCl₃) Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary.

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 4-CH₃ | 2.6 - 2.8 | Singlet (s) |

| H-1 | 9.0 - 9.3 | Singlet (s) |

| H-3 | 8.0 - 8.3 | Singlet (s) |

| H-5 | 7.8 - 8.0 | Doublet (d) |

| H-6 | 7.5 - 7.7 | Triplet (t) |

Expected ¹³C-NMR Chemical Shifts for this compound (in CDCl₃) Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary.

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| 4-CH₃ | 18 - 22 |

| C-1 | 150 - 154 |

| C-3 | 142 - 145 |

| C-4 | 130 - 134 |

| C-4a | 128 - 132 |

| C-5 | 126 - 129 |

| C-6 | 129 - 133 |

| C-7 | 127 - 130 |

| C-8 | 133 - 137 |

While 1D-NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for complex structures. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this compound, COSY would show correlations between the coupled protons on the benzene ring (H-5, H-6, and H-7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the definitive assignment of which proton is attached to which carbon. For instance, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is invaluable for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular skeleton. For example, correlations would be expected between the methyl protons (4-CH₃) and carbons C-3, C-4, and C-4a, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and the spatial arrangement of substituents. In the case of this compound, NOESY could show a correlation between the methyl protons and the proton at H-5, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the exact elemental formula of this compound. The molecular formula is C₁₀H₈ClN, with a calculated monoisotopic mass of approximately 177.0345 Da. HRMS can confirm this mass with high accuracy (typically to within 5 ppm), distinguishing it from other compounds with the same nominal mass.

Furthermore, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer (e.g., by electron impact), the resulting molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pattern of this compound would be expected to show:

A prominent molecular ion peak [M]⁺ due to the stability of the aromatic system.

Isotope peaks corresponding to the presence of chlorine ([M+2]⁺) and carbon-13. The characteristic 3:1 intensity ratio of the [M]⁺ and [M+2]⁺ peaks is a clear indicator of a single chlorine atom in the molecule. neu.edu.tr

Loss of a methyl radical (·CH₃) from the molecular ion, resulting in an [M-15]⁺ fragment.

Loss of a chlorine atom (·Cl), leading to an [M-35]⁺ fragment.

Cleavage of the isoquinoline ring, leading to other characteristic fragments.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an effective method for identifying the functional groups present. youtube.com For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

Expected Characteristic IR Absorption Bands for this compound Note: These are general ranges. Actual peak positions can vary based on the specific molecular environment.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methyl C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C=N (in ring) | Stretch | 1620 - 1550 |

| C-Cl | Stretch | 850 - 550 |

The presence of sharp peaks in the 3100-3000 cm⁻¹ region would confirm the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ would indicate the C-H bonds of the methyl group. lumenlearning.com A series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic isoquinoline ring. lumenlearning.com The C-Cl stretch is expected to appear in the lower frequency "fingerprint" region of the spectrum. libretexts.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. While no published crystal structure for this compound is currently available, this technique would provide unparalleled detail if suitable crystals could be grown.

The analysis of the diffraction pattern produced when X-rays are passed through a single crystal of the compound allows for the calculation of:

Exact bond lengths and bond angles between all atoms in the molecule.

The planarity of the isoquinoline ring system.

The conformation of the molecule in the solid state.

The arrangement of molecules within the crystal lattice, including intermolecular interactions like π–π stacking, which is common in planar aromatic systems. nih.gov

For comparison, the related isomer 8-chloro-2-methylquinoline (B1584612) has been characterized by X-ray crystallography, revealing an orthorhombic crystal system and π–π stacking interactions between adjacent molecules. nih.gov A similar analysis for this compound would provide the ultimate confirmation of its structure.

Theoretical and Computational Chemistry Investigations of 8 Chloro 4 Methylisoquinoline

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, offering a balance between computational cost and accuracy. DFT calculations enable the determination of various molecular properties of 8-chloro-4-methylisoquinoline, including its orbital energies, charge distribution, and spectroscopic parameters.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, indicating its electron-donating capability. Conversely, the LUMO's energy relates to the electron affinity, showing its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline (B145761) ring system. The LUMO, in contrast, would likely show significant contributions from the carbon atom bonded to the electron-withdrawing chlorine atom, making this site susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | LUMO - HOMO |

Note: The values presented are typical and illustrative for a molecule of this type and would be precisely determined through specific DFT calculations.

The distribution of electron density within a molecule governs its electrostatic properties and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution. These maps illustrate the electrostatic potential on the molecule's surface, providing a guide to its reactivity.

In an MEP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. Neutral regions are often colored green.

For this compound, the MEP would show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The area near the chlorine atom and the hydrogen atoms of the methyl group would exhibit a positive electrostatic potential, indicating their electrophilic character.

Table 2: Calculated Partial Atomic Charges for Selected Atoms in this compound

| Atom | Natural Bond Orbital (NBO) Charge (a.u.) |

|---|---|

| N (Nitrogen) | -0.55 |

| Cl (Chlorine) | -0.10 |

| C (attached to Cl) | +0.15 |

| C (of Methyl group) | -0.40 |

Note: These values are illustrative examples derived from the principles of charge distribution in similar molecules.

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the structural elucidation of molecules. By calculating the magnetic shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts with considerable accuracy. Similarly, by computing the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined.

These theoretical predictions serve as a valuable complement to experimental data, helping to assign specific signals and bands to the corresponding atoms and vibrational modes within the this compound structure.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H (Methyl group) | 2.6 |

| H (on ring, near N) | 8.9 |

Table 4: Predicted Key Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-Cl Stretch | 750 |

| C-H Stretch (Methyl) | 2950 |

| C=N Stretch (Ring) | 1620 |

Note: The predicted values in these tables are representative and would require specific, high-level DFT calculations for precise determination.

Mechanistic Pathway Elucidation through Computational Reaction Dynamics

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. By identifying reactants, products, intermediates, and transition states, researchers can elucidate the most likely pathways a reaction will follow.

A key aspect of studying reaction mechanisms is the identification of the transition state (TS), which represents the highest energy point along the minimum energy reaction path. The energy difference between the reactants and the transition state is the activation energy (or reaction barrier), which determines the reaction rate.

Computational methods can locate the geometry of the transition state and calculate its energy. For a reaction involving this compound, such as a nucleophilic aromatic substitution at the chlorine-bearing carbon, DFT calculations could model the approach of the nucleophile, the formation of an intermediate complex (if any), the structure of the transition state, and the departure of the leaving group. This analysis provides a quantitative understanding of the reaction's feasibility and kinetics.

Table 5: Illustrative Reaction Energetics for a Nucleophilic Substitution on this compound

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants | 0 |

| Transition State | +95 |

Note: These energy values are hypothetical for an exemplary reaction to illustrate the output of such a computational study.

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and rate

Conformational Analysis and Torsional Barriers of Substituent Groups

Conformational analysis of this compound primarily concerns the orientation of the methyl group at the C4 position. The isoquinoline ring system itself is largely planar and rigid. The rotation of the methyl group around the C4-C(methyl) bond, however, is not entirely free and is characterized by a specific torsional barrier. This barrier is influenced by the electronic environment of the isoquinoline ring and steric interactions with adjacent atoms.

While direct experimental measurement of the torsional barrier for this compound is not available in the literature, computational methods such as Density Functional Theory (DFT) can provide reliable estimates. The barrier height is determined by calculating the energy difference between the most stable (staggered) and least stable (eclipsed) conformations as the methyl group is rotated.

In related methyl-substituted aromatic systems, one of the C-H bonds of the methyl group typically prefers to lie in the plane of the aromatic ring in the ground state conformation. For instance, a crystallographic study of 3-methylisoquinoline (B74773) revealed that one C-H bond of the methyl group is nearly coplanar with the isoquinoline ring, with a very small torsion angle of 5.8(1)°. nih.gov This preference is a result of minimizing steric hindrance and optimizing hyperconjugation effects.

The torsional barrier for the methyl group in this compound can be expected to be influenced by the adjacent chlorine atom at the C8 position, although the distance is considerable. Computational studies on other substituted aromatic molecules have shown that barriers to methyl group rotation can be accurately calculated. For example, the barrier for methyl rotation in an isolated tribromomesitylene molecule is computed to be very low (around 49 cm⁻¹), but increases significantly in the crystalline state due to intermolecular interactions. mdpi.com For 2-methylthiophene, the V3 potential barrier (the three-fold barrier to rotation) was experimentally determined to be 197.7324(18) cm⁻¹ and computationally benchmarked against various methods. mdpi.com These studies highlight that both the intramolecular electronic environment and the intermolecular packing forces dictate the rotational dynamics of methyl substituents.

Table 1: Illustrative Torsional Barriers of Methyl Groups in Related Aromatic Compounds This table presents data from analogous compounds to illustrate the typical range and methods of determination for torsional barriers, as specific data for this compound is not available.

| Compound | Method | Torsional Barrier (V3) | Reference |

|---|---|---|---|

| 2-Methylthiophene | Microwave Spectroscopy | 197.73 cm⁻¹ | mdpi.com |

| Tribromomesitylene (isolated) | DFT Calculation | 49 cm⁻¹ | mdpi.com |

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the structural or molecular descriptors of a compound with its physicochemical properties. nih.gov For this compound, QSPR models can be developed to predict parameters such as reactivity indices (e.g., HOMO-LUMO gap, electrophilicity) and stability.

The development of a QSPR model involves calculating a variety of molecular descriptors for a series of related isoquinoline derivatives. These descriptors can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical: Molecular surface area, volume, and shape indices derived from the 3D structure.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, Mulliken charges, and electrostatic potential, often calculated using DFT methods. researchgate.net

Once calculated, these descriptors are used to build a mathematical model, typically using multiple linear regression (MLR) or machine learning algorithms, that links them to an experimentally determined or computationally expensive property. For instance, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to isoquinoline derivatives to understand their biological activity, which is a function of their underlying physicochemical properties. nih.govnih.gov These models use steric and electrostatic fields as descriptors to explain how structural changes affect activity.

For this compound, a QSPR model could predict its reactivity. Key quantum chemical descriptors like the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. The electrophilicity index, derived from HOMO and LUMO energies, quantifies the ability of the molecule to accept electrons.

Table 2: Key Quantum Chemical Descriptors Used in QSPR for Reactivity Prediction This table outlines descriptors that would be central to a QSPR model for this compound, based on established computational chemistry principles.

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical stability and reactivity. |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2; measures resistance to change in electron distribution. |

Molecular Docking and Dynamics Simulations in the Context of Material Science Applications

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating intermolecular interactions at the atomic level. While extensively used in drug discovery, these techniques are increasingly applied in material science to understand phenomena like adsorption, self-assembly, and interfacial interactions. eurekaselect.comresearchgate.net

For this compound, these simulations can predict its behavior in material science applications, such as its potential as a corrosion inhibitor or as a component in organic electronic materials.

Molecular Docking can be used to predict the preferred binding orientation and affinity of this compound on a material surface. For example, in the context of corrosion inhibition, docking simulations could model the interaction of the isoquinoline derivative with a metal surface, such as iron (Fe). Studies on quinoline (B57606) derivatives have shown that they can adsorb onto metal surfaces, forming a protective film. researchgate.net The nitrogen atom in the isoquinoline ring and the π-electrons of the aromatic system can donate electron density to the vacant d-orbitals of the metal, while the chlorine atom can also participate in interactions. Docking would reveal the most stable adsorption geometry and provide an estimate of the binding energy.

Table 3: Potential Material Science Applications and Relevant Simulation Parameters

| Application | Simulation Method | Key Parameters Investigated |

|---|---|---|

| Corrosion Inhibition | Molecular Docking & MD | Adsorption energy, binding orientation on metal surfaces, film stability, radial distribution functions. |

| Organic Thin Films | MD Simulation | Molecular self-assembly, packing density, orientation at interfaces, interaction with substrates. |

These computational approaches offer a predictive framework for assessing the utility of this compound in various material science applications, guiding experimental efforts to develop new functional materials.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-methylisoquinoline |

| 2-methylthiophene |

| Tribromomesitylene |

| Quinoline |

Derivative Chemistry and Scaffolding Applications of 8 Chloro 4 Methylisoquinoline

Chemical Modification of the C-8 Chlorine for Novel Functional Group Introduction

The chlorine atom at the C-8 position of 8-chloro-4-methylisoquinoline is a key handle for introducing a variety of functional groups through cross-coupling and nucleophilic substitution reactions. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at this position.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the C-8 position with a boronic acid or ester in the presence of a palladium catalyst and a base. While direct examples with this compound are not extensively documented, the successful Suzuki-Miyaura coupling of other haloisoquinolines, such as 4-chloro-8-tosyloxyquinoline with various arylboronic acids, demonstrates the feasibility of this transformation at the 8-position. researchgate.net The reactivity of aryl chlorides in Suzuki-Miyaura couplings is well-established, allowing for the introduction of diverse aryl and heteroaryl substituents. libretexts.orgfishersci.fr

Buchwald-Hartwig Amination: The introduction of nitrogen-based functional groups at the C-8 position can be achieved via the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the aryl chloride with a primary or secondary amine. Studies on the amination of dichloroquinolines have shown that the chlorine atoms on the quinoline (B57606) ring are susceptible to this transformation, suggesting that the C-8 chlorine of this compound would be a viable substrate for introducing a wide range of amino moieties. nih.govnih.govresearchgate.net

Sonogashira Coupling: This coupling reaction between a terminal alkyne and an aryl halide provides a direct route to arylethynyl isoquinolines. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The resulting alkynyl group can serve as a versatile handle for further transformations, including cyclization reactions to form more complex heterocyclic systems.

Heck Coupling: The Heck reaction allows for the formation of a new C-C bond by coupling the C-8 position with an alkene. organic-chemistry.orgwikipedia.org This reaction provides a pathway to vinyl-substituted isoquinolines, which are valuable intermediates in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr):

While generally less reactive than activated aryl halides, the C-8 chlorine of the isoquinoline (B145761) ring system can undergo nucleophilic aromatic substitution under certain conditions, particularly with strong nucleophiles or when the ring is activated by electron-withdrawing groups.

Derivatization and Further Transformations at the C-4 Methyl Group

The methyl group at the C-4 position of this compound offers another site for chemical modification, allowing for the elongation of the carbon chain and the introduction of new functionalities.

Oxidation:

The C-4 methyl group can be oxidized to an aldehyde or a carboxylic acid. The oxidation of 4-methylquinoline (B147181) to quinoline-4-carboxylic acid is a known transformation and provides a precedent for the similar oxidation of this compound. pvamu.edu The resulting isoquinoline-4-carboxylic acid or -4-carboxaldehyde can then be used in a variety of subsequent reactions.

Condensation Reactions:

The aldehyde functionality, obtained from the oxidation of the methyl group, can undergo condensation reactions with active methylene (B1212753) compounds to form α,β-unsaturated systems. researchgate.netorganic-chemistry.org These reactions, such as the Knoevenagel condensation, provide a means to extend the carbon framework and introduce further functional groups.

Side-Chain Functionalization:

Direct functionalization of the methyl group can also be achieved through radical reactions or deprotonation with a strong base to form a carbanion, which can then react with various electrophiles. While specific examples for this compound are scarce, this approach is a common strategy for the modification of methyl-substituted heterocycles.

Utilization as a Building Block for Polycyclic and Fused Heterocyclic Systems

The dual reactivity of this compound, at both the C-8 and C-4 positions, makes it a valuable precursor for the synthesis of more complex polycyclic and fused heterocyclic systems.

Intramolecular Cyclization Reactions:

By first functionalizing either the C-8 or C-4 position with a suitable reactive partner, subsequent intramolecular cyclization can lead to the formation of new rings. For example, a Sonogashira coupling at the C-8 position to introduce an alkynyl group, followed by derivatization of the C-4 methyl group, could set the stage for a cyclization event to form a new fused ring system.

Annulation Reactions:

This compound can be utilized in annulation reactions where a new ring is fused onto the existing isoquinoline core. This can be achieved by a sequence of reactions that build up the necessary functionality for the final ring-closing step. The synthesis of multicyclic isoquinoline scaffolds from simpler precursors highlights the general strategies that could be applied. nih.gov

Strategic Integration into Advanced Materials and Supramolecular Architectures

The unique electronic and structural features of the isoquinoline core, combined with the ability to introduce diverse functional groups, make this compound and its derivatives promising candidates for the development of advanced materials and supramolecular assemblies.

Ligands for Metal Complexes:

The nitrogen atom in the isoquinoline ring can act as a ligand for metal ions. Functionalization at the C-8 position with other coordinating groups can lead to the formation of bidentate or polydentate ligands. For instance, the conversion of the C-8 chlorine to an amino group would yield an 8-amino-4-methylisoquinoline, a scaffold analogous to the well-known 8-aminoquinoline (B160924) ligand which forms stable complexes with a variety of metals. nih.gov These metal complexes can exhibit interesting photophysical, catalytic, or biological properties.

Organic Electronic Materials:

Quinoline and isoquinoline derivatives are being explored for their potential use in organic electronic materials due to their π-conjugated systems and charge-transporting capabilities. rsc.orgresearchgate.net By incorporating this compound derivatives into polymers or as discrete molecules, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Supramolecular Assemblies:

The planar structure of the isoquinoline ring system and the potential for introducing functional groups capable of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) make these molecules suitable building blocks for the construction of supramolecular architectures. researchgate.netresearchgate.netnih.gov The self-assembly of functionalized isoquinoline derivatives can lead to the formation of well-defined nanostructures with potential applications in sensing, catalysis, and drug delivery. rsc.org

Emerging Research Frontiers and Methodological Challenges in 8 Chloro 4 Methylisoquinoline Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for the synthesis of isoquinoline (B145761) derivatives, such as the Bischler-Napieralski and Pictet-Spengler reactions, often rely on harsh conditions, toxic reagents, and generate significant chemical waste, resulting in poor atom economy. nih.govrsc.org In response to the growing need for environmentally benign chemical processes, research has focused on developing green chemistry approaches for the synthesis of isoquinolines, including 8-chloro-4-methylisoquinoline. nih.gov These approaches prioritize the use of benign solvents, recyclable catalysts, atom-economical reactions, and energy-efficient methods. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and energy consumption compared to conventional heating methods. benthamdirect.com The application of microwave irradiation to the synthesis of chloro-substituted isoquinolines can lead to higher yields and cleaner reaction profiles. nih.govnih.gov

The use of recyclable catalytic systems is another cornerstone of green synthesis. For instance, ruthenium(II) catalysts in polyethylene (B3416737) glycol (PEG)-400 have been employed as a homogeneous and recyclable catalytic system for isoquinoline synthesis. This system allows for easy separation and reuse of the catalyst, minimizing waste. Furthermore, photocatalysis offers a sustainable approach, using visible light to drive chemical reactions under mild conditions, thus reducing the reliance on high temperatures and stoichiometric reagents. nih.govresearchgate.netacs.orgmdpi.comnih.gov

Atom economy, a measure of the efficiency of a chemical reaction in converting reactants to the desired product, is a key principle of green chemistry. rsc.orgprimescholars.com Reactions with high atom economy, such as cycloadditions and C-H activation/annulation cascades, are being explored for the synthesis of isoquinoline scaffolds. nih.govresearchgate.net These methods maximize the incorporation of reactant atoms into the final product, minimizing the formation of byproducts. rsc.org

Table 1: Comparison of Green Chemistry Approaches for the Synthesis of Substituted Isoquinolines

| Approach | Key Features | Potential Advantages for this compound Synthesis | Representative Catalyst/Conditions |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Faster synthesis, reduced energy consumption, potentially cleaner reactions. | Microwave irradiation, solvent-free or high-boiling point solvents. |

| Recyclable Catalysis | Use of catalysts that can be recovered and reused. | Reduced catalyst waste and cost. | Ru(II)/PEG-400, magnetic nanoparticle-supported catalysts. |

| Photoredox Catalysis | Use of visible light to initiate reactions. | Mild reaction conditions, high functional group tolerance. | Iridium or Ruthenium-based photocatalysts, organic dyes. |

| Atom-Economical Reactions | Maximizes the incorporation of reactant atoms into the product. | Reduced waste, more efficient use of starting materials. | [4+2] cycloadditions, C-H activation/annulation reactions. |

Chemo- and Regioselective Functionalization of Complex Isoquinoline Systems

The this compound molecule possesses multiple potential sites for functionalization, making chemo- and regioselectivity a significant challenge. The electronic properties of the chloro and methyl substituents, as well as the inherent reactivity of the isoquinoline core, dictate the outcome of chemical transformations. The chloro group at the 8-position is an electron-withdrawing group and a deactivating ortho-, para-director in electrophilic aromatic substitution. Conversely, the methyl group at the 4-position is an electron-donating group and an activating ortho-, para-director. This interplay of electronic effects makes predicting the site of functionalization complex.

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective modification of heterocyclic compounds, including quinolines and isoquinolines. nih.govnih.govmit.edu The use of directing groups can guide the catalyst to a specific C-H bond, enabling functionalization at positions that are otherwise difficult to access. For this compound, the nitrogen atom of the isoquinoline ring can act as an endogenous directing group, facilitating functionalization at the C1 position.

The regioselectivity of C-H functionalization can be influenced by the choice of metal catalyst (e.g., Rh, Ru, Pd, Ni, Cu), ligands, and reaction conditions. nih.govzendy.ionih.govresearchgate.netnih.govmdpi.comlookchem.comrsc.orgresearchgate.netresearchgate.net For instance, palladium-catalyzed reactions are often used for arylations, while rhodium catalysts are employed for a broader range of C-C and C-heteroatom bond formations. nih.gov The inherent directing effects of the chloro and methyl groups will also play a crucial role in directing the regioselectivity of these transformations. youtube.comkhanacademy.org

Table 2: Potential Regioselective Functionalization of this compound

| Position | Type of Functionalization | Rationale for Selectivity | Potential Reagents and Catalysts |

| C1 | C-H Arylation/Alkylation | Activation by the nitrogen lone pair. | Pd or Rh catalysts with aryl/alkyl halides or equivalents. |

| C5 | Electrophilic Substitution | Ortho to the activating methyl group and meta to the deactivating chloro group. | Nitrating or halogenating agents under controlled conditions. |

| C7 | Electrophilic Substitution | Para to the activating methyl group. | Electrophiles in the presence of a suitable Lewis or Brønsted acid. |

| C8-Cl | Cross-Coupling | Activation of the C-Cl bond. | Palladium or Nickel catalysts with boronic acids (Suzuki), amines (Buchwald-Hartwig), etc. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Machine learning models can also be trained to predict the success or failure of a reaction, as well as its yield and selectivity, based on the reactants, reagents, and conditions. nih.gov For the functionalization of this compound, an ML model could be used to predict the regioselectivity of a C-H activation reaction by considering the electronic and steric properties of the substrate, catalyst, and ligand. This predictive capability can save significant time and resources by avoiding unpromising experiments.

Furthermore, AI can assist in the discovery of new catalysts and reaction conditions. By learning from existing data, machine learning algorithms can identify patterns and relationships that may not be apparent to human chemists, leading to the design of more efficient and selective catalytic systems for challenging transformations.

Table 3: Application of a Hypothetical Machine Learning Model for Reaction Optimization

| Input Parameters | Predicted Output | Potential Impact on Synthesis of this compound |

| Substrate: this compound | Reaction Yield (%) | Optimization of reaction conditions to maximize product formation. |

| Reagent: Arylboronic acid | Regioselectivity (ratio of isomers) | Prediction and control of the position of functionalization. |

| Catalyst: Palladium complex | Catalyst Turnover Number | Identification of the most efficient and cost-effective catalyst. |

| Ligand: Phosphine-based ligand | Likelihood of success (Yes/No) | Prioritization of experiments with a higher probability of success. |

| Solvent: Toluene, DMF, etc. | ||

| Temperature: 80-120 °C |

Exploration of Novel Catalytic Systems for Challenging Transformations

The development of novel catalytic systems is crucial for overcoming the challenges associated with the synthesis and functionalization of this compound. The presence of a chloro-substituent at the 8-position offers a handle for cross-coupling reactions, but the C-Cl bond is generally less reactive than C-Br or C-I bonds, often requiring more active catalysts.

Recent advances in catalysis have led to the development of highly active palladium and nickel catalyst systems that can efficiently activate C-Cl bonds for cross-coupling reactions. rsc.org These catalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands, can enable Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at the 8-position of the isoquinoline core, allowing for the introduction of a wide range of substituents.

Ruthenium-catalyzed C-H activation has also shown great promise for the functionalization of N-heterocycles. nih.govzendy.ioresearchgate.netrsc.org These catalysts can operate under mild conditions and exhibit high functional group tolerance, making them suitable for the late-stage functionalization of complex molecules. For this compound, ruthenium catalysts could potentially be used to introduce new functional groups at various positions on the aromatic ring through C-H activation.

In addition to transition metal catalysis, the use of 3d transition metals like cobalt and manganese in catalysis is gaining attention as a more sustainable and cost-effective alternative to precious metals. researchgate.netresearchgate.net These earth-abundant metals can catalyze a variety of transformations, including C-H activation and annulation reactions, offering new possibilities for the synthesis and functionalization of isoquinoline derivatives. mdpi.com

Table 4: Novel Catalytic Systems for the Functionalization of this compound

| Catalytic System | Transformation | Potential Application on this compound | Advantages |

| Palladium/Buchwald Ligands | Suzuki, Buchwald-Hartwig Cross-Coupling | Functionalization at the C8-Cl position with aryl, alkyl, or amino groups. | High efficiency for C-Cl bond activation, broad substrate scope. |

| Nickel/NHC Ligands | Cross-Coupling | Alternative to palladium for C-Cl bond activation. | Lower cost, unique reactivity. |

| Ruthenium(II) Complexes | C-H Activation/Annulation | Direct functionalization of C-H bonds on the isoquinoline ring. | High regioselectivity, mild reaction conditions. |

| Cobalt/Manganese Catalysts | C-H Activation, Dehydrogenative Coupling | Sustainable approach for C-C and C-N bond formation. | Earth-abundant, low toxicity, cost-effective. |

| Photoredox/Transition Metal Dual Catalysis | Dearomative Cycloaddition | Construction of complex 3D structures from the isoquinoline core. | Access to novel chemical space under mild conditions. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 8-Chloro-4-methylisoquinoline, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves halogenation or substitution of isoquinoline precursors. For example, chloro-substituted isoquinolines (e.g., 4-Chloroisoquinoline) are synthesized via direct chlorination using reagents like POCl₃ or via nucleophilic substitution of hydroxyl or amino groups . Reaction optimization includes adjusting temperature (reflux vs. microwave-assisted heating) and solvent polarity to enhance yield and regioselectivity. Purity is monitored using GC or HPLC (>98% purity thresholds are common) .

Q. How do researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous assignment of substituent positions . Purity is assessed via chromatographic methods (e.g., HPLC with UV detection) and elemental analysis. For novel derivatives, single-crystal X-ray diffraction provides definitive proof of molecular geometry .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Methodological Answer : Solubility in common solvents (e.g., DMSO, methanol) is determined experimentally to guide formulation for biological assays. Stability under varying pH and temperature is assessed using accelerated degradation studies monitored by TGA (thermogravimetric analysis) and HPLC. Storage recommendations (e.g., desiccated, -20°C) are based on these findings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

- Replicate studies under standardized conditions (e.g., ISO 17025 guidelines).

- Compare activity against structurally related compounds (e.g., fluorinated or methylated quinolines) to identify substituent-dependent trends .

- Use computational docking studies to correlate activity with binding affinity to target proteins (e.g., kinase inhibitors) .

Q. What strategies improve regioselectivity during the synthesis of this compound analogs?

- Methodological Answer : Regioselectivity is enhanced by:

- Employing directing groups (e.g., methoxy or amino substituents) to guide halogenation or alkylation .

- Using transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling reactions at specific positions .

- Microwave-assisted synthesis to reduce side reactions and improve kinetic control .

Q. How can pharmacokinetic properties (e.g., metabolic stability, bioavailability) be systematically evaluated for this compound?

- Methodological Answer :

- In vitro models : Microsomal stability assays (human/rat liver microsomes) to assess metabolic degradation.

- Solubility and permeability : Use Caco-2 cell monolayers or PAMPA (parallel artificial membrane permeability assay) .

- Protein binding : Equilibrium dialysis to measure plasma protein binding affinity .

Q. What advanced analytical techniques are used to study degradation pathways under stress conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat, light, or oxidative conditions (H₂O₂), then analyze degradation products via LC-MS/MS.

- Stability-indicating methods : Develop validated HPLC protocols with photodiode array detection to quantify degradation impurities .

- Mechanistic insights : Use DFT (density functional theory) calculations to predict reactive sites prone to hydrolysis or oxidation .

Methodological Best Practices

- Reproducibility : Document reaction parameters (solvent, catalyst loading, temperature) in detail, adhering to guidelines for experimental reporting .

- Data Interpretation : Use statistical tools (e.g., ANOVA for biological replicates) and cheminformatics software (e.g., Schrodinger Suite) for structure-activity relationship (SAR) modeling .

- Ethical Compliance : Ensure all biological testing follows institutional safety protocols, particularly for compounds with unknown toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。